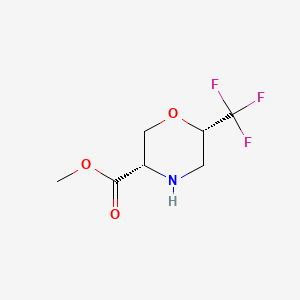
Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Material Science: Utilized in the development of new materials with unique properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemical products.
Mécanisme D'action
The mechanism of action of rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate: A closely related compound with similar chemical properties.
Ethyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate: Another analog with slight variations in its chemical structure.
Uniqueness
Rac-methyl (3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10F3NO3 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate |
InChI |
InChI=1S/C7H10F3NO3/c1-13-6(12)4-3-14-5(2-11-4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1 |
Clé InChI |
ACDFGEYFOBEFLA-WHFBIAKZSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CO[C@@H](CN1)C(F)(F)F |
SMILES canonique |
COC(=O)C1COC(CN1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
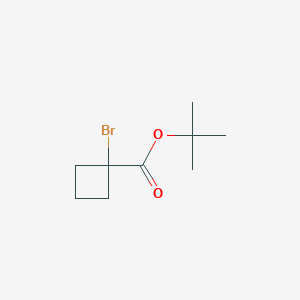
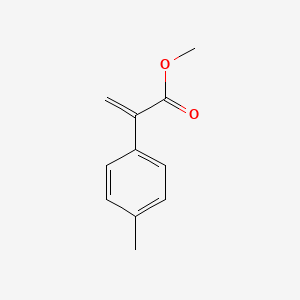
![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
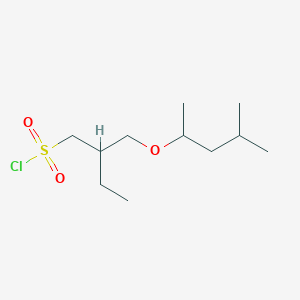
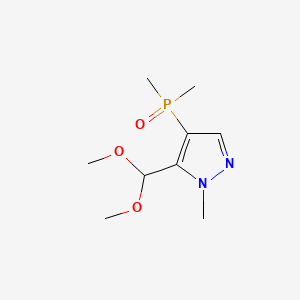
![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
![Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B13494155.png)
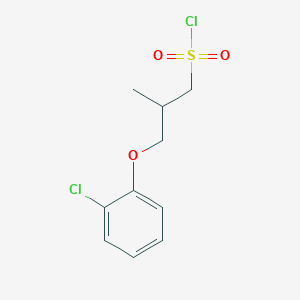
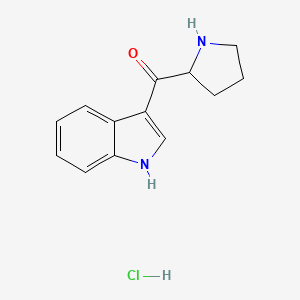
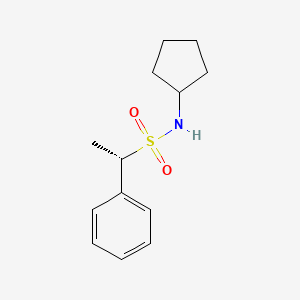

![4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13494188.png)
